

# molecular structure and weight of 2,4-Dimethoxy-5-nitropyridine

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## Compound of Interest

Compound Name: 2,4-Dimethoxy-5-nitropyridine

Cat. No.: B1454493

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An In-Depth Technical Guide to **2,4-Dimethoxy-5-nitropyridine**

## Introduction: A Versatile Heterocyclic Building Block

**2,4-Dimethoxy-5-nitropyridine** is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] As a functionalized N-heterocycle, its structure is primed for diverse chemical transformations, making it an important precursor for the synthesis of more complex molecular architectures. The pyridine core is a privileged scaffold in drug design, and the strategic placement of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group imparts a unique reactivity profile to this molecule.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its utility for professionals in drug development and chemical research.

## Molecular Structure and Physicochemical Properties

The chemical identity of **2,4-Dimethoxy-5-nitropyridine** is defined by a pyridine ring substituted at the C2 and C4 positions with methoxy (-OCH<sub>3</sub>) groups and at the C5 position with a nitro (-NO<sub>2</sub>) group. This specific arrangement dictates its electronic properties and reactivity. The methoxy groups donate electron density into the ring via resonance, while the nitro group strongly withdraws electron density, making the molecule electron-poor, particularly at positions ortho and para to the nitro group.

Below is a visualization of the molecular structure.

Caption: Molecular structure of **2,4-Dimethoxy-5-nitropyridine**.

Table 1: Physicochemical Properties and Identifiers

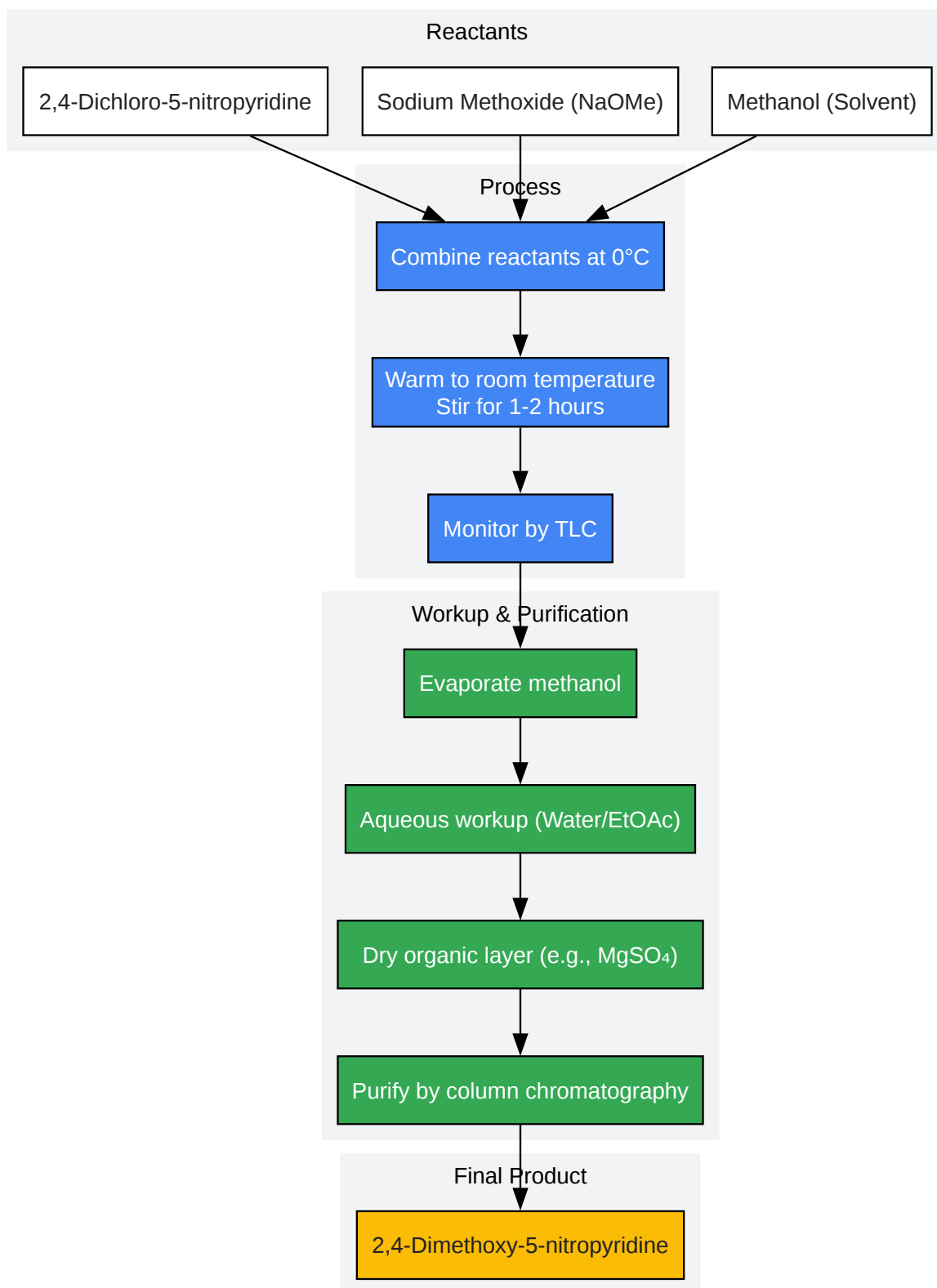
Property	Value	Source
IUPAC Name	<b>2,4-Dimethoxy-5-nitropyridine</b>	<a href="#">[1]</a>
CAS Number	607373-84-2	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	184.15 g/mol	<a href="#">[1]</a>
Exact Mass	184.04840674 Da	<a href="#">[1]</a>
Density	1.292 g/cm <sup>3</sup>	<a href="#">[1]</a>

| Category | Pharmaceutical Intermediate, Heterocyclic |[\[1\]](#) |

## Synthesis and Mechanistic Insights

The synthesis of **2,4-Dimethoxy-5-nitropyridine** is most efficiently achieved via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The logical precursor for this transformation is 2,4-dichloro-5-nitropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, activates the chlorine atoms at the C2 and C4 positions, making them excellent leaving groups for nucleophilic attack.[\[3\]](#)[\[4\]](#)

The protocol described below is based on a well-established method for the methoxylation of analogous chloronitropyridine systems, ensuring a high-yield and reliable procedure.[\[5\]](#)



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Caption: Workflow for the synthesis of **2,4-Dimethoxy-5-nitropyridine**.

## Experimental Protocol: Synthesis via S<sub>N</sub>Ar

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0°C. This in situ preparation generates sodium methoxide, a potent nucleophile.
- **Reaction Initiation:** Prepare a solution of 2,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous methanol. Add this solution dropwise to the stirred sodium methoxide solution at 0°C. Causality: The low temperature controls the exothermic reaction and minimizes potential side reactions.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Workup:** Once the reaction is complete, carefully quench by adding water. Reduce the volume of methanol using a rotary evaporator.
- **Extraction:** Transfer the aqueous residue to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate. Rationale: The product is significantly more soluble in the organic phase, allowing for its separation from inorganic salts.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **2,4-Dimethoxy-5-nitropyridine**.

## Spectroscopic Characterization

While specific experimental spectra for **2,4-Dimethoxy-5-nitropyridine** are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques.<sup>[6]</sup> Based on established principles of NMR spectroscopy and the known effects of its functional groups, a predicted spectrum can be described.<sup>[7]</sup>

Table 2: Predicted Spectroscopic Data

Technique	Predicted Observations
$^1\text{H}$ NMR	- H-6 Proton (singlet): <b>~8.8-9.0 ppm. Deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group.</b> - H-3 Proton (singlet): <b>~6.8-7.0 ppm. Shielded relative to H-6, located between two electron-donating methoxy groups.</b> - C-4 Methoxy (singlet, 3H): <b>~4.0-4.2 ppm.</b> - C-2 Methoxy (singlet, 3H): <b>~4.0-4.2 ppm.</b>
$^{13}\text{C}$ NMR	- C-2 & C-4: ~160-165 ppm (attached to oxygen). - C-6: ~150-155 ppm. - C-5: ~135-140 ppm (attached to nitro group). - C-3: ~95-100 ppm (shielded by two methoxy groups). - Methoxy Carbons: ~55-60 ppm.

| Mass Spec. | - Molecular Ion ( $\text{M}^+$ ): Expected at  $m/z = 184$ . - Key Fragments: Loss of a methyl group ( $-\text{CH}_3$ ,  $m/z=169$ ), a methoxy group ( $-\text{OCH}_3$ ,  $m/z=153$ ), and the nitro group ( $-\text{NO}_2$ ,  $m/z=138$ ). |

## Reactivity and Applications in Drug Development

The synthetic value of **2,4-Dimethoxy-5-nitropyridine** lies in the reactivity of its nitro group. This group serves as a versatile synthetic handle for introducing further molecular diversity.

- **Reduction to an Amine:** The most common transformation is the reduction of the nitro group to an amine (2,4-dimethoxy-pyridin-5-amine). This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g.,  $\text{H}_2$  over Pd/C) or chemical reduction (e.g.,  $\text{SnCl}_2/\text{HCl}$ ). This transformation opens up a vast array of subsequent reactions.
- **Amide Bond Formation:** The resulting aminopyridine is a key nucleophile for forming amide bonds with activated carboxylic acids, a cornerstone of medicinal chemistry for linking molecular fragments.

- Precursor for Kinase Inhibitors: Substituted aminopyridines are core components of many small-molecule kinase inhibitors. The strategic placement of the methoxy groups can influence solubility, metabolic stability, and binding interactions within the ATP-binding pocket of a target kinase. The amine at the C5 position provides a critical vector for building out the rest of the inhibitor structure.[8] Computational studies on similar nitropyridine derivatives have highlighted their potential as inhibitors for viral proteins like those in SARS-CoV-2, suggesting a broad applicability in antiviral research.[9]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2,4-Dimethoxy-5-nitropyridine** is not readily available. However, based on data for structurally related nitropyridines, appropriate precautions must be taken.[10][11][12]

- Hazard Class: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[10][12][13]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If on skin, wash with soap and water. If ingested or inhaled, seek immediate medical attention.[10]

## Conclusion

**2,4-Dimethoxy-5-nitropyridine** is a synthetically valuable heterocyclic compound with significant potential as a building block for complex, biologically active molecules. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its nitro group make it an attractive intermediate for researchers in drug discovery and development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

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